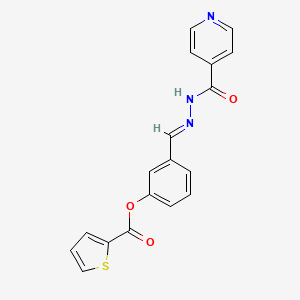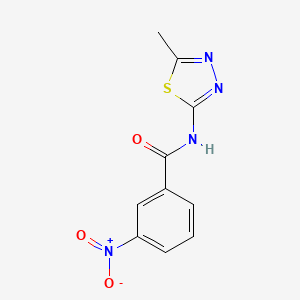
N-(5-chloro-2-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiazolylpyridine derivative that has been extensively studied for its pharmacological and biological properties. The purpose of
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that this compound may act as a kinase inhibitor, modulate the activity of transcription factors, and inhibit the activity of enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate neurotransmitter release. In vivo studies have shown that this compound can reduce tumor growth and improve cognitive function.
実験室実験の利点と制限
The advantages of using N-(5-chloro-2-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine in lab experiments include its high purity, stability, and low toxicity. Additionally, this compound is readily available and can be synthesized in large quantities. The limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
将来の方向性
For the study of N-(5-chloro-2-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine include the evaluation of its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Finally, the use of this compound as a fluorescent probe for the detection of metal ions should be further explored.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-pyridinylamine and potassium thiocyanate to form the desired product. This method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been studied extensively for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been evaluated for its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. In the field of neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. Additionally, this compound has been evaluated for its potential as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-20-14-5-4-11(16)7-12(14)18-15-19-13(9-21-15)10-3-2-6-17-8-10/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAESPPVVRGBJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203457 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(5-Chloro-2-methoxy-phenyl)-(4-pyridin-3-yl-thiazol-2-yl)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)

![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)


![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5729464.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5729484.png)